

# Navocafter's Interaction with CFTR: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: Navocafter

Cat. No.: B609429

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## Introduction

**Navocafter** (formerly ABBV-3067) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) potentiator developed by AbbVie and Galapagos.[1][2] As a potentiator, its primary function is to enhance the channel gating of the CFTR protein, thereby increasing the flow of chloride ions across the cell membrane.[3] While **Navocafter** has undergone clinical investigation, particularly in combination with CFTR correctors,[4][5] detailed public information regarding its precise binding site on the CFTR protein remains limited. This guide synthesizes the current understanding of **Navocafter**'s likely binding site based on its functional similarities to other well-characterized potentiators, and details the state-of-the-art experimental methodologies employed to elucidate such molecular interactions.

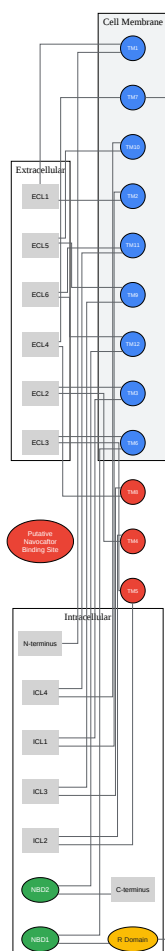
## The Putative Binding Site of Navocafter on CFTR

While direct structural evidence for the **Navocafter**-CFTR complex is not yet publicly available, compelling functional data suggests that **Navocafter** shares a common mechanism of action, and likely a binding site, with the well-studied potentiators ivacaftor (VX-770) and GLPG1837. Cryo-electron microscopy (cryo-EM) studies of ivacaftor and GLPG1837 in complex with human CFTR have identified a common binding pocket, now considered a "hotspot" for potentiation.

This binding site is located within the transmembrane domains (TMDs) of the CFTR protein, at the interface with the lipid bilayer. Specifically, it is a cleft formed by transmembrane (TM) helices 4, 5, and 8. This site is distinct from the nucleotide-binding domains (NBDs) where ATP binds to fuel channel gating, indicating an allosteric mechanism of action. The location of this binding pocket within the membrane-spanning region is significant, as it is in proximity to a hinge region in TM8 that is crucial for the conformational changes associated with channel gating.

## Structural Context of the Putative Binding Site

The following diagram illustrates the transmembrane topology of the CFTR protein and highlights the likely binding region for **Navocafter**, based on the binding site of ivacaftor and GLPG1837.



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Caption: Putative **Navocafort** binding site on CFTR.

## Quantitative Data on Potentiator Binding

While specific quantitative binding data for **Navocafort** is not publicly available, the binding affinity of ivacaftor to wild-type CFTR has been determined. This serves as a benchmark for the expected affinity of potent CFTR potentiators.

Compound	Target	Method	Dissociation Constant (Kd)	Reference
Ivacaftor	WT-CFTR	Radioligand Binding Assay	6.6 ± 1.2 nM	
Navocafort	WT-CFTR	Not Publicly Available	Not Publicly Available	-

## Experimental Protocols for Determining Binding Sites

The determination of a small molecule's binding site on a large, complex membrane protein like CFTR requires sophisticated biophysical and structural biology techniques. The following are the key experimental protocols that are considered the gold standard in the field and would be employed to definitively identify and characterize the **Navocafort** binding site.

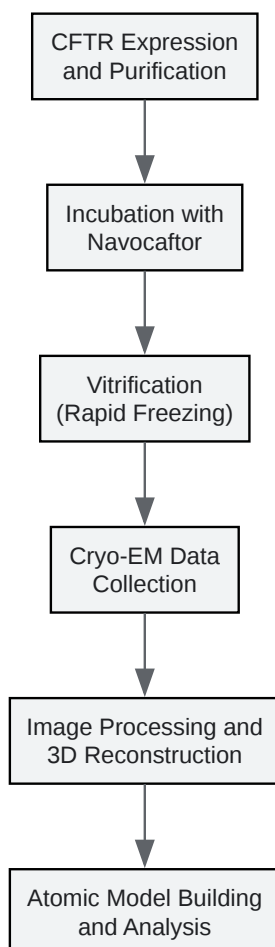
### Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been pivotal in elucidating the binding sites of CFTR modulators. This technique allows for the high-resolution structural determination of the CFTR protein in complex with the bound ligand.

Methodology:

- **Protein Expression and Purification:** Human CFTR is overexpressed in a suitable cell line (e.g., HEK293) and purified using affinity chromatography.

- **Complex Formation:** The purified CFTR is incubated with a saturating concentration of **Navocafort**.
- **Vitrification:** The protein-ligand complex is rapidly frozen in a thin layer of vitreous ice on an EM grid.
- **Data Collection:** The frozen grids are imaged in a transmission electron microscope, collecting a large dataset of particle images.
- **Image Processing and 3D Reconstruction:** The particle images are aligned and averaged to generate a high-resolution 3D density map of the CFTR-**Navocafort** complex.
- **Model Building and Refinement:** An atomic model of the complex is built into the cryo-EM density map, revealing the precise location and interactions of **Navocafort** within its binding pocket.



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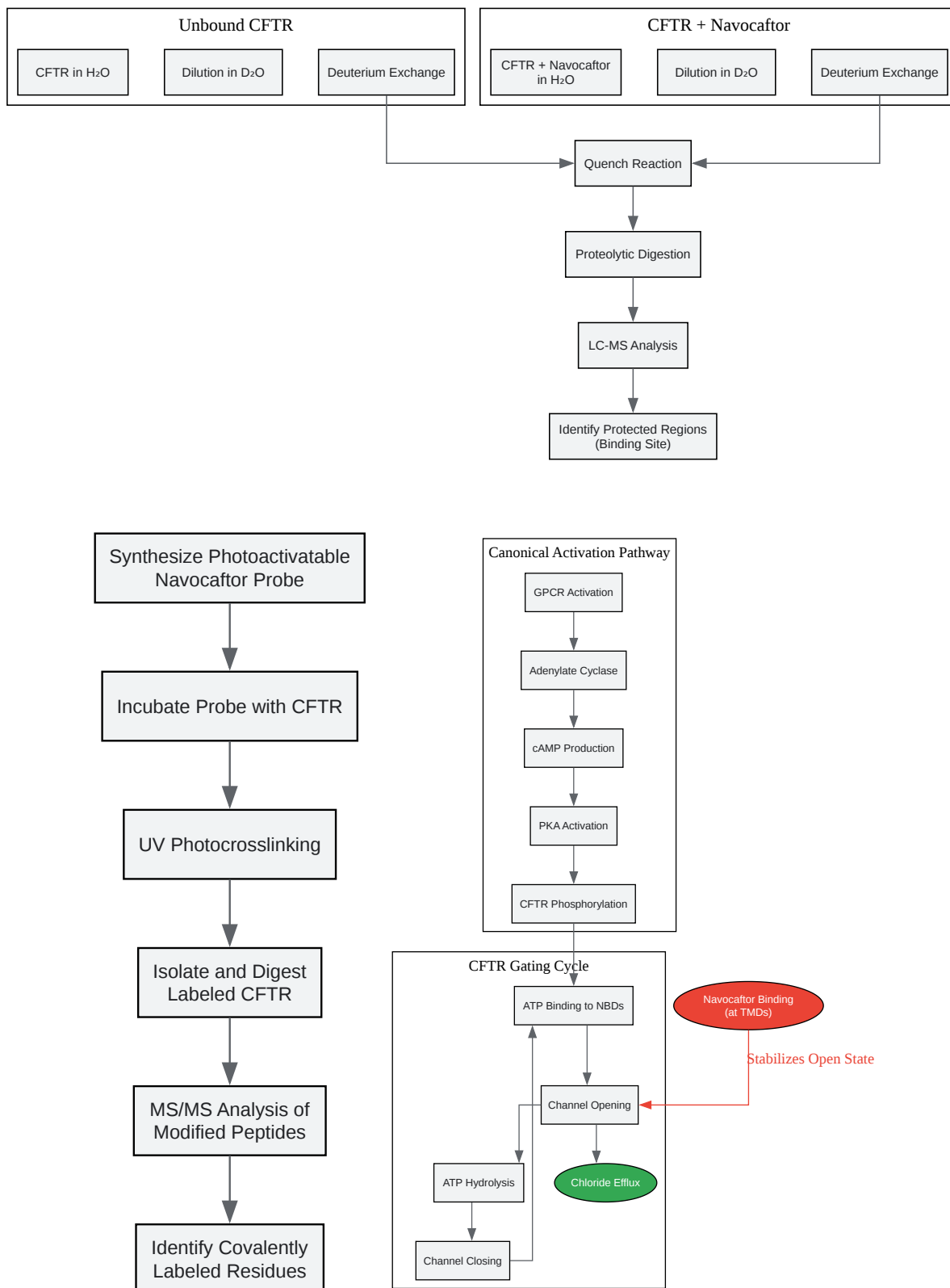
Caption: Cryo-EM workflow for determining the **Navocafort** binding site.

## Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for mapping protein-ligand interaction sites by measuring changes in the protein's conformational dynamics upon ligand binding.

Methodology:

- **Protein Preparation:** Purified CFTR is prepared in a standard H<sub>2</sub>O-based buffer.
- **Deuterium Labeling:** The protein is diluted into a D<sub>2</sub>O-based buffer in the presence and absence of **Navocafort**. Backbone amide hydrogens that are solvent-exposed will exchange with deuterium.
- **Quenching:** The exchange reaction is quenched by lowering the pH and temperature.
- **Proteolysis:** The protein is digested into smaller peptides by an acid-stable protease (e.g., pepsin).
- **LC-MS Analysis:** The peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry to measure the deuterium uptake for each peptide.
- **Data Analysis:** Peptides in the **Navocafort**-bound CFTR that show a reduction in deuterium uptake compared to the unbound protein are identified as being part of or near the binding site, as ligand binding protects these regions from solvent exchange.



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